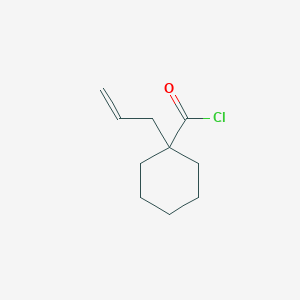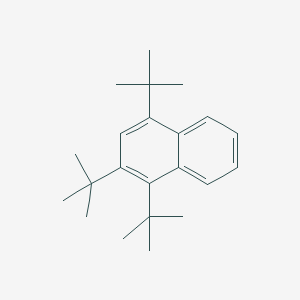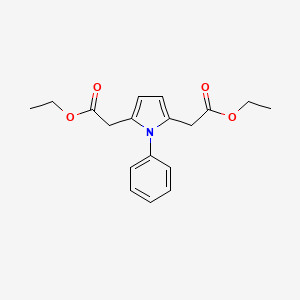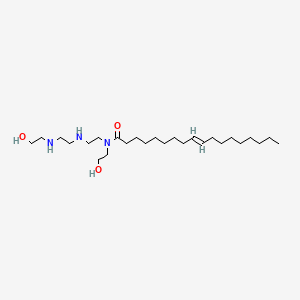
(Z)-N-(2-Hydroxyethyl)-N-(2-((2-((2-hydroxyethyl)amino)ethyl)amino)ethyl)-9-octadecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyethyl and aminoethyl groups attached to an octadecenamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: Involving the reaction of octadecenoyl chloride with hydroxyethylamine derivatives under controlled conditions.
Reductive Amination: Utilizing reducing agents such as sodium borohydride to facilitate the formation of the desired amide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes:
Batch Processing: Where reactions are carried out in large batches with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Employing continuous reactors to streamline the production process and enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide or double bond in the octadecenamide backbone, resulting in the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction processes.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, it is studied for its potential role in cellular processes and interactions due to its amphiphilic nature.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: In industrial applications, it is utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethyl and aminoethyl groups facilitate binding to specific sites, modulating biological pathways and cellular functions. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility in various applications.
Vergleich Mit ähnlichen Verbindungen
- N-(2-HYDROXYETHYL)-N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]OCTADECANAMIDE
- N-(2-HYDROXYETHYL)-N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]HEXANOAMIDE
Comparison: Compared to similar compounds, (Z)-N-(2-HYDROXYETHYL)-N-[2-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]AMINO]ETHYL]-9-OCTADECENAMIDE exhibits unique properties due to the presence of the double bond in the octadecenamide backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
70815-11-1 |
|---|---|
Molekularformel |
C26H53N3O3 |
Molekulargewicht |
455.7 g/mol |
IUPAC-Name |
(E)-N-(2-hydroxyethyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H53N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)29(23-25-31)22-20-27-18-19-28-21-24-30/h9-10,27-28,30-31H,2-8,11-25H2,1H3/b10-9+ |
InChI-Schlüssel |
WXOWRDPCPRCZJX-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(CCNCCNCCO)CCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCNCCNCCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



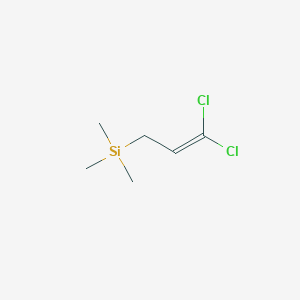
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)



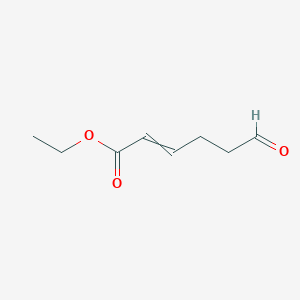
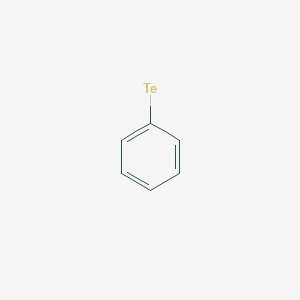
![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
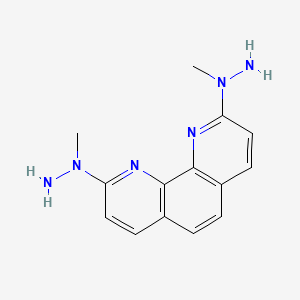
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
